molecular formula C20H21IN2 B3336183 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide CAS No. 20327-08-6

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide

Cat. No.: B3336183
CAS No.: 20327-08-6
M. Wt: 416.3 g/mol
InChI Key: VPDGOEIXZLKJNH-UHFFFAOYSA-M
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Description

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide is a synthetic organic compound known for its unique photophysical properties. It is commonly used as a fluorescent dye and has applications in various scientific fields, including chemistry, biology, and materials science. The compound is characterized by its ability to emit light upon excitation, making it valuable for fluorescence microscopy and other imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 1-methylquinolinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinium compounds.

    Substitution: The styryl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the styryl group under mild conditions.

Major Products

Scientific Research Applications

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide involves its ability to absorb light and emit fluorescence. Upon excitation by a light source, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state. This process is influenced by the molecular environment and can be used to study various biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
  • 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide

Uniqueness

1-Methyl-4-P-dimethylamino-styryl-quinolinium-iodide is unique due to its specific photophysical properties, including its high fluorescence quantum yield and sensitivity to environmental changes. These characteristics make it particularly valuable for applications in fluorescence imaging and sensing.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2.HI/c1-21(2)18-12-9-16(10-13-18)8-11-17-14-15-22(3)20-7-5-4-6-19(17)20;/h4-15H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDGOEIXZLKJNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942484
Record name N,N-Dimethyl-4-[2-(1-methylquinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-08-6
Record name MLS002702519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-[2-(1-methylquinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLQUINOLINIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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